![molecular formula C10H24Cl2N2 B3025572 N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride CAS No. 1187927-93-0](/img/structure/B3025572.png)
N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride
Overview
Description
N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is a chemical compound with the IUPAC name (1r,4r)-N1,N1-diethylcyclohexane-1,4-diamine dihydrochloride . It has a molecular weight of 243.22 and is an off-white solid . The compound is also known by its CAS Number: 1414958-12-5 .
Molecular Structure Analysis
The InChI code for N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is 1S/C10H22N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h9-10H,3-8,11H2,1-2H3;2*1H/t9-,10-;; . This indicates that the molecule contains a cyclohexane ring with two amine groups attached at the 1 and 4 positions, and two ethyl groups attached to the nitrogen atoms.Physical And Chemical Properties Analysis
N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is an off-white solid . The compound has a molecular weight of 243.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Ligand in Copper-Catalyzed C-N Coupling Reactions
Trans-N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride: serves as a ligand in copper-catalyzed C-N coupling reactions. Specifically, it participates in the synthesis of the following products:
- N-Arylpyridones : The reaction between 2-substituted pyridines and aryl halides leads to the formation of N-arylpyridones .
Host Compound for Enclathration
The compound trans-N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride has been found to be an effective host for enclathration. It can encapsulate guest solvents such as aniline (ANI), N-methylaniline (NMA), and N,N-dimethylaniline (DMA) . This property is particularly useful in supramolecular chemistry and materials science.
Solvent Selection
While not directly an application, understanding the solvent properties of N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is crucial. Researchers can use it as a reference when selecting greener solvents. By increasing awareness of solvent issues, management can guide bench chemists toward more sustainable choices .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by trans-N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of trans-n,n-diethyl-cyclohexane-1,4-diamine dihydrochloride is currently lacking .
properties
IUPAC Name |
4-N,4-N-diethylcyclohexane-1,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h9-10H,3-8,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGOAXICWAZNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCC(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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